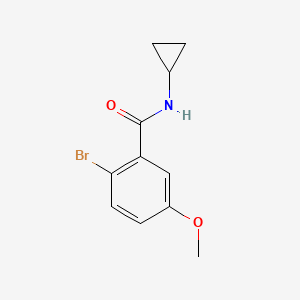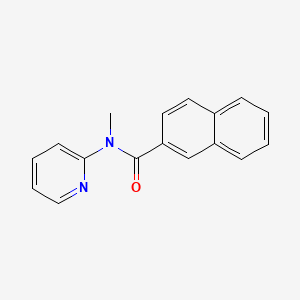![molecular formula C20H25FN4O2 B7533415 1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has been found to inhibit the activity of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. FIPI has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide exerts its effects by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a lipid second messenger that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. By inhibiting the activity of PLD, this compound reduces the production of PA, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory signaling pathways. Additionally, this compound has been found to have effects on cellular metabolism and energy production, as well as on the structure and function of cellular membranes.
実験室実験の利点と制限
One advantage of using 1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide in lab experiments is its specificity for PLD, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to be effective at relatively low concentrations, making it a useful tool for studying the effects of PLD inhibition. However, one limitation of using this compound is its potential off-target effects, which may complicate interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide and its applications. One area of interest is the development of more potent and selective PLD inhibitors, which may have greater therapeutic potential. Additionally, further studies are needed to elucidate the downstream effects of PLD inhibition and to identify potential biomarkers of response to this compound treatment. Finally, there is potential for the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immunomodulatory agents, to enhance therapeutic efficacy.
合成法
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide can be synthesized using a multi-step synthetic route that involves the reaction of piperidine with a fluoroimidazole derivative, followed by acylation with butanoyl chloride. The resulting compound is then subjected to a series of purification steps to yield the final product.
科学的研究の応用
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. Additionally, this compound has been found to have anti-inflammatory effects in models of rheumatoid arthritis and acute lung injury. In the context of neurodegenerative disorders, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-2-4-19(26)24-9-3-5-16(13-24)20(27)23-12-15-6-7-18(17(21)11-15)25-10-8-22-14-25/h6-8,10-11,14,16H,2-5,9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYYLLXSNYRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)
![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)


![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


